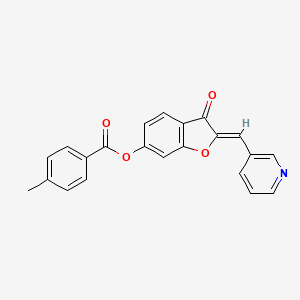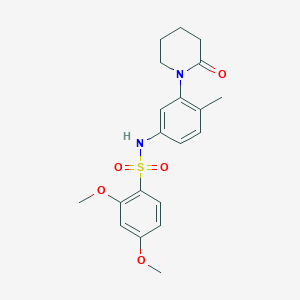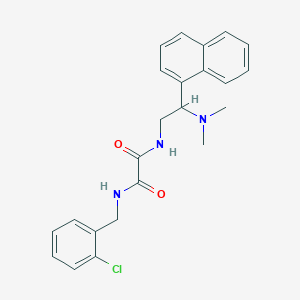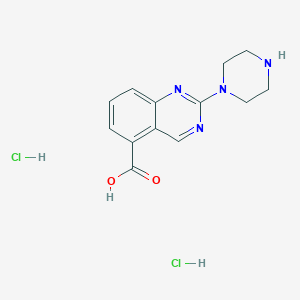![molecular formula C13H10N6O3S B3003418 2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894055-82-4](/img/structure/B3003418.png)
2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring and a nitrophenyl group . These types of compounds are often synthesized for their potential pharmacological activities .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized through reactions involving hydrazonoyl halides and alkyl carbothioates . The synthesis usually involves several steps and requires careful control of reaction conditions .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely complex. It contains a triazolo[4,3-b]pyridazine ring, which is a fused ring system containing nitrogen atoms . The compound also contains a nitrophenyl group, which is a phenyl ring (a six-membered carbon ring) with a nitro (-NO2) group attached .科学的研究の応用
Anti-Viral Activity
- Triazolo[4,3-b]pyridazine Derivatives: A study highlighted the synthesis of novel derivatives of triazolo[4,3-b]pyridazine, revealing promising antiviral activity against Hepatitis-A Virus (HAV). These compounds, including 2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, showed potential as antiviral agents (Shamroukh & Ali, 2008).
Structural Analysis and Synthesis
- Synthesis and Structure Analysis: Research focused on the synthesis and structural analysis of pyridazine analogs, including triazolo[4,3-b]pyridazine derivatives. Detailed Density Functional Theory calculations and Hirshfeld surface analysis were performed to understand the molecular interactions and structure (Sallam et al., 2021).
Biological Properties
- Synthesis and Biological Assessment: A study explored the synthesis of novel acetamides including triazolo[4,3-a]pyridine derivatives, assessing their biological properties. The research aimed to develop a method for synthesizing these compounds and evaluate their pharmacological activity (Karpina et al., 2019).
Anti-Tumor Activities
- Antitumor Potentials: A research project synthesized a new compound related to triazolo[4,3-a]pyrimidine and evaluated its in vitro antitumor activities. This study suggests the potential of these compounds in cancer treatment due to their high potency compared to standard antitumor drugs (Gomha et al., 2017).
Bioactivity of Heterocyclic Compounds
- Heterocyclic Compounds' Bioactivity: Another study investigated the bioactivity of s-Triazolo[3,4-b][1,3,4]thiadiazoles, including compounds with a triazolo[4,3-b]pyridazine framework. The focus was on their antibacterial, antifungal, and antitubercular activities, revealing their potential in medical applications (Shiradkar & Kale, 2006).
将来の方向性
作用機序
Target of Action
The compound 2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide belongs to the class of triazole compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . They have been found to show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in the compound are capable of binding to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biochemical pathways.
Biochemical Pathways
Triazole compounds have been found to affect a wide range of biochemical pathways due to their ability to interact with different enzymes and receptors . They have been associated with antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . The specific pathways affected by this compound would depend on the specific targets it interacts with in the body.
Pharmacokinetics
The pharmacokinetics of triazole compounds can be influenced by their ability to form hydrogen bonds with different targets. This can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . .
Result of Action
The result of the compound’s action would depend on its specific targets and the biochemical pathways it affects. For example, some triazole compounds have been found to show cytotoxic activities against certain cancer cell lines
特性
IUPAC Name |
2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O3S/c14-11(20)7-23-13-16-15-12-5-4-10(17-18(12)13)8-2-1-3-9(6-8)19(21)22/h1-6H,7H2,(H2,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVRPIJYMQGHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3SCC(=O)N)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3003338.png)




![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B3003345.png)

![N-(3,5-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide](/img/structure/B3003348.png)


![3-[[1-(Pyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3003354.png)

![Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3003358.png)
